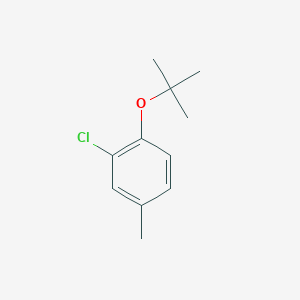

4-(tert-Butoxy)-3-chlorotoluene

Descripción

Contextualization within Halogenated Aromatic Ethers and their Synthetic Utility

Halogenated aromatic ethers are organic compounds that feature an ether linkage to an aromatic ring which is also substituted with one or more halogen atoms. chemicalbook.com This combination of functional groups imparts a unique reactivity profile, making them valuable in a multitude of synthetic transformations. The ether group, particularly the bulky tert-butoxy (B1229062) group, can act as a protecting group for phenols, modulating their reactivity and solubility. nih.gov The halogen atom, in this case, chlorine, provides a handle for a wide array of cross-coupling reactions, allowing for the introduction of various substituents and the construction of carbon-carbon and carbon-heteroatom bonds. ncert.nic.in These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. sigmaaldrich.com

Significance of 4-(tert-Butoxy)-3-chlorotoluene as a Strategic Precursor or Target Molecule in Advanced Chemical Synthesis

This compound is a strategically important molecule due to its specific substitution pattern. The presence of the chloro, methyl, and tert-butoxy groups on the benzene (B151609) ring offers multiple points for synthetic modification. The tert-butoxy group can be readily cleaved under acidic conditions to reveal the corresponding phenol (B47542), a common functional group in biologically active molecules. The chlorine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the formation of complex structures. The methyl group can also be a site for further functionalization. This trifunctional nature makes this compound a valuable precursor for the synthesis of more complex, multi-substituted aromatic compounds which are often found in pharmaceuticals and other functional materials.

Overview of Key Research Trajectories and Challenges Associated with this compound

Current research involving halogenated aromatic ethers is focused on developing more efficient and selective synthetic methods. A primary challenge in the synthesis of molecules like this compound is achieving high regioselectivity during the halogenation and etherification steps. The synthesis of multi-substituted benzene derivatives with precise control over the substitution pattern remains a significant hurdle in organic synthesis. organic-chemistry.org

A common and effective method for the synthesis of aryl ethers is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.com This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of 3-chloro-4-methylphenoxide with a tert-butyl halide. However, the use of bulky tertiary halides in Williamson ether synthesis can be challenging due to competing elimination reactions. masterorganicchemistry.com Alternative methods, such as the acid-catalyzed addition of isobutylene (B52900) to the corresponding phenol, have been developed to overcome this limitation, as demonstrated in the synthesis of analogous compounds like 4-tert-butoxy-chlorobenzene. google.com

Another research trajectory involves the exploration of new catalytic systems to facilitate the synthesis and functionalization of such molecules with improved efficiency and sustainability. Furthermore, there is ongoing interest in the application of these building blocks in the discovery of new bioactive compounds and materials.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | Not available | C11H15ClO | 200.69 | Intermediate for complex synthesis |

| 3-Chlorotoluene | 108-41-8 | C7H7Cl | 126.58 | Starting material for various syntheses chemicalbook.com |

| 4-Chloro-3-methylphenol | 59-50-7 | C7H7ClO | 142.58 | Key precursor for etherification sigmaaldrich.com |

| 4-tert-Butyltoluene | 98-51-1 | C11H16 | 148.25 | Related substituted toluene (B28343) derivative |

| 4-tert-Butoxy-chlorobenzene | 18995-51-3 | C10H13ClO | 184.66 | Structurally similar halogenated ether google.com |

| 3-Chloro-4-methylphenoxide | Not available | C7H6ClO- | 141.57 | Reactive intermediate in Williamson synthesis |

| tert-Butyl chloride | 507-20-0 | C4H9Cl | 92.57 | Common tert-butylating agent |

| Isobutylene | 115-11-7 | C4H8 | 56.11 | Alternative tert-butylating agent google.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H15ClO |

|---|---|

Peso molecular |

198.69 g/mol |

Nombre IUPAC |

2-chloro-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C11H15ClO/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7H,1-4H3 |

Clave InChI |

WJZLARFIOOBMBD-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)OC(C)(C)C)Cl |

Origen del producto |

United States |

Applications of 4 Tert Butoxy 3 Chlorotoluene As a Key Building Block in Advanced Organic Synthesis

Role in the Synthesis of Complex Aromatic Scaffolds

The substituted toluene (B28343) core of 4-(tert-Butoxy)-3-chlorotoluene provides a foundational framework for the elaboration of more complex aromatic structures. The presence of the chlorine atom and the methyl group on the aromatic ring allows for a range of regioselective functionalization reactions. The tert-butoxy (B1229062) group serves as a sterically bulky and acid-labile protecting group for the phenolic hydroxyl group of its precursor, 2-chloro-4-methylphenol. This protection is crucial as it prevents unwanted side reactions of the hydroxyl group while allowing for transformations at other positions of the molecule.

The synthesis of the precursor, 2-chloro-4-methylphenol, is typically achieved through the chlorination of 4-methylphenol. google.com Subsequent etherification with isobutylene (B52900) under acidic conditions yields this compound. This process highlights the strategic introduction of the tert-butoxy group to facilitate further synthetic manipulations.

Once formed, the chlorine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in constructing biaryl systems and other complex aromatic scaffolds that are prevalent in pharmaceuticals and materials science. The methyl group can also be a site for further functionalization, for instance, through benzylic bromination followed by nucleophilic substitution.

The tert-butoxy group can be readily removed under acidic conditions to reveal the free phenol (B47542), which can then be used for subsequent reactions like etherification or esterification, further increasing the complexity of the synthesized aromatic scaffold. This strategic use of a protecting group is a common and powerful tool in multi-step organic synthesis. nih.gov

Table 1: Representative Transformations of the this compound Scaffold

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki Coupling | Pd catalyst, base, boronic acid | Biaryl compound |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | N-Aryl amine |

| Benzylic Bromination | N-Bromosuccinimide (NBS), initiator | 4-(tert-Butoxy)-3-chloro-1-(bromomethyl)benzene |

| Deprotection | Trifluoroacetic acid (TFA) or HCl | 2-Chloro-4-methylphenol |

Utilization as an Intermediate for Diverse Chemical Libraries

The generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery and materials science research. This compound is an ideal starting point for creating such libraries due to its multiple points of diversification.

The reactivity of the chloro and methyl substituents, combined with the latent reactivity of the protected phenol, allows for a combinatorial approach to synthesis. For example, a library of compounds can be generated by first performing a set of different cross-coupling reactions at the chloro position. Each of these products can then be subjected to various transformations at the methyl group. Finally, deprotection of the tert-butoxy group and subsequent reaction of the resulting phenol can introduce another layer of diversity. This systematic approach can rapidly generate a large number of unique molecules for biological screening or materials property testing.

The principles of using halogenated aromatic compounds as starting materials for the synthesis of a wide range of organic compounds are well-established. ncert.nic.in The specific substitution pattern of this compound makes it a valuable precursor in this context.

Contributions to the Synthesis of Precursors for Functional Materials

Functional materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals, often rely on precisely engineered aromatic molecules. The electronic and physical properties of these materials are highly dependent on their molecular structure. This compound can serve as a key intermediate in the synthesis of the organic components of these advanced materials.

The ability to build complex, conjugated aromatic systems through reactions at the chloro and methyl positions is directly applicable to the synthesis of organic electronic materials. For instance, the creation of extended π-conjugated systems through iterative cross-coupling reactions can lead to molecules with desirable photophysical properties. The tert-butoxy group can influence the solubility and processing characteristics of intermediate compounds, which is an important consideration in the fabrication of thin-film devices. After the core of the functional molecule is assembled, the tert-butoxy group can be removed to unmask a polar hydroxyl group, which can be used to fine-tune the material's properties or to anchor the molecule to a surface.

The synthesis of polymers and resins is another area where derivatives of this compound could be employed. For example, reaction products of 4-methylphenol with other chemicals are used in the manufacturing of plastics and synthetic rubber. nih.gov

Strategic Intermediate in the Generation of Advanced Agrochemical Candidates

The development of new agrochemicals is crucial for ensuring food security. Many successful herbicides, insecticides, and fungicides are based on substituted aromatic scaffolds. The structural motifs present in this compound are relevant to the synthesis of potential new agrochemical candidates.

For example, phenoxyacetic acid herbicides, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), are structurally related to the core of this compound. google.com The synthesis of MCPA often involves the chlorination of a phenoxyacetic acid precursor. By starting with this compound, a synthetic route could be envisioned where the methyl group is first oxidized to a carboxylic acid, followed by etherification at the phenolic position (after deprotection) to generate novel phenoxyacetic acid derivatives for herbicidal testing.

Furthermore, the ability to introduce a wide variety of functional groups onto the this compound scaffold allows for the systematic exploration of the structure-activity relationships of new agrochemical candidates. The tert-butoxy group can act as a lipophilic moiety, which can influence the uptake and transport of the potential agrochemical in plants or insects.

Advanced Spectroscopic and Structural Characterization of 4 Tert Butoxy 3 Chlorotoluene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(tert-Butoxy)-3-chlorotoluene, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are crucial for assigning the specific stereochemistry and regiochemistry of the substituents on the toluene (B28343) ring.

In the ¹H NMR spectrum of this compound, the aromatic protons would exhibit a specific splitting pattern determined by their coupling constants. The proton at position 5 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 2 would also be a doublet, coupled to the proton at position 6. The proton at position 6 would appear as a doublet of doublets, being coupled to the protons at positions 2 and 5. The tert-butoxy (B1229062) group would present a sharp singlet for the nine equivalent protons, while the methyl group on the toluene ring would also appear as a singlet.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with their chemical shifts being influenced by the electron-withdrawing chloro group and the electron-donating tert-butoxy and methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may vary from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 7.2 - 7.4 (d) | - |

| H5 | 6.8 - 7.0 (d) | - |

| H6 | 7.1 - 7.3 (dd) | - |

| -CH₃ | 2.2 - 2.4 (s) | 20 - 25 |

| -C(CH₃)₃ | 1.3 - 1.5 (s) | 28 - 30 (CH₃) |

| C1 | - | 130 - 135 |

| C2 | - | 125 - 130 |

| C3 | - | 130 - 135 |

| C4 | - | 150 - 155 |

| C5 | - | 115 - 120 |

| C6 | - | 128 - 132 |

| -C(CH₃)₃ | - | 78 - 82 (quaternary C) |

To overcome the limitations of one-dimensional NMR and to definitively assign the proton and carbon signals, 2D NMR techniques are employed. google.comchemicalbook.comnih.govnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between coupled protons. chemicalbook.comnih.gov For this compound, cross-peaks would be observed between the aromatic protons H-2 and H-6, and between H-5 and H-6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. nih.govnih.gov It would allow for the unambiguous assignment of each protonated aromatic carbon by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. nih.govnih.gov It is particularly valuable for identifying quaternary carbons, which are not observed in HSQC spectra. For instance, the protons of the methyl group would show a correlation to C-1, C-2, and C-6, while the tert-butoxy protons would correlate with the C-4 carbon.

The tert-butoxy group in this compound is not static and can undergo rotation around the C-O bond. Advanced NMR techniques, such as variable temperature NMR studies and Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the preferred conformation and the rotational energy barrier of this group. NOE experiments would reveal through-space proximity between the tert-butoxy protons and the aromatic proton at position 5, further confirming the regiochemistry.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of chlorine through its characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. This technique is instrumental in elucidating fragmentation pathways. For this compound, the molecular ion would likely undergo fragmentation through several key pathways. A prominent fragmentation would be the loss of a tert-butyl cation (m/z 57) to form a chlorophenol radical cation. Another expected fragmentation is the loss of isobutene (56 Da) to form a chlorohydroxytoluene radical cation. The characteristic fragmentation of chlorotoluenes often involves the loss of a chlorine radical, followed by rearrangement to form a tropylium-like ion.

Table 2: Predicted Key Mass Fragments for this compound (Note: These are predicted fragmentation patterns based on related structures.)

| m/z | Predicted Fragment | Fragmentation Pathway |

| 198/200 | [M]⁺ | Molecular ion |

| 141/143 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |

| 142/144 | [M - C₄H₈]⁺ | Loss of isobutene |

| 107 | [M - C₄H₉ - Cl]⁺ | Loss of tert-butyl and chlorine radicals |

| 91 | [C₇H₇]⁺ | Tropylium ion from further fragmentation |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and can be used to study molecular dynamics. nih.govnih.gov The two techniques are often complementary.

For this compound, the FT-IR and FT-Raman spectra would exhibit characteristic bands corresponding to the various vibrational modes of the molecule.

Aromatic C-H stretching: These vibrations would appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The stretching vibrations of the methyl and tert-butyl groups would be observed in the 2850-3000 cm⁻¹ region.

C-O stretching: The ether linkage would show a strong absorption band in the FT-IR spectrum, typically in the range of 1200-1300 cm⁻¹.

C-Cl stretching: The carbon-chlorine stretching vibration would be found in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the benzene (B151609) ring would give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are predicted frequencies based on analogous compounds.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique (Expected Intensity) |

| Aromatic C-H stretch | 3000 - 3100 | FT-IR (medium), FT-Raman (strong) |

| Aliphatic C-H stretch | 2850 - 3000 | FT-IR (strong), FT-Raman (strong) |

| Aromatic C=C stretch | 1450 - 1600 | FT-IR (medium-strong), FT-Raman (strong) |

| C-O-C stretch (ether) | 1200 - 1300 | FT-IR (strong), FT-Raman (weak) |

| C-Cl stretch | 600 - 800 | FT-IR (strong), FT-Raman (medium) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

As of the latest available research, detailed X-ray crystallographic data for this compound and its derivatives are not present in the public domain. Extensive searches of crystallographic databases and the scientific literature did not yield any specific studies reporting the single-crystal X-ray structure of this compound or its direct chemical modifications.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and, in the case of chiral molecules, its absolute stereochemistry. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined with high precision.

In the context of its derivatives, particularly those that may be chiral, X-ray crystallography would be indispensable for the unambiguous assignment of absolute stereochemistry. This is crucial in fields such as medicinal chemistry and materials science, where the biological activity or physical properties of enantiomers can differ significantly.

While the principles of X-ray crystallography are well-established, the successful application of this technique is contingent on the ability to grow high-quality single crystals of the target compound, which can be a significant challenge. The absence of published crystallographic data for this compound suggests that either such studies have not been undertaken or the results have not been publicly disclosed.

Future research involving the synthesis of novel derivatives of this compound would greatly benefit from the application of X-ray crystallography to unequivocally characterize the synthesized molecules and to understand their structure-property relationships at a fundamental level.

Computational and Theoretical Studies on 4 Tert Butoxy 3 Chlorotoluene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in predicting the molecular and electronic properties of 4-(tert-Butoxy)-3-chlorotoluene. jocpr.comresearchgate.net These calculations can determine optimized molecular geometries, vibrational frequencies, and a host of electronic parameters that govern the molecule's reactivity. jocpr.comresearchgate.net

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be delocalized over the benzene (B151609) ring, with significant contributions from the oxygen atom of the tert-butoxy (B1229062) group due to its electron-donating nature. The chlorine atom, being electronegative, will also influence the electron distribution. The LUMO, conversely, will also be distributed over the aromatic system, representing regions susceptible to nucleophilic attack.

The reactivity of this compound can be predicted by analyzing the energies and spatial distributions of these frontier orbitals. For instance, in electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack positions on the ring where the HOMO density is highest. youtube.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Estimated Value | Significance |

| HOMO Energy | -8.5 to -9.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 to 9.0 eV | A larger gap suggests higher kinetic stability. nih.gov |

Note: The values in this table are estimations based on typical values for substituted aromatic compounds and are for illustrative purposes. Actual values would require specific quantum chemical calculations.

Mechanistic Investigations of Reactions Involving this compound

Computational methods are invaluable for exploring the mechanisms of chemical reactions at a molecular level. nih.gov By mapping the potential energy surface, chemists can identify transition states, intermediates, and determine the most favorable reaction pathways.

Transition State Analysis and Elucidation of Reaction Pathways

Transition state theory allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur. nih.gov For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, computational modeling can pinpoint the structure of the transition state and its associated energy. This information is critical for understanding reaction rates and selectivity.

Influence of Substituents on Reaction Energetics and Selectivity

The tert-butoxy and chloro substituents on the toluene (B28343) ring significantly influence the energetics and selectivity of its reactions. The tert-butoxy group is a bulky, electron-donating group. Its electron-donating effect, primarily through resonance, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to itself. However, its large size can sterically hinder attack at the ortho position. numberanalytics.comstackexchange.com

Conformation Analysis and Steric Effects of the tert-Butoxy Group

The tert-butoxy group is known for its significant steric bulk, which plays a crucial role in determining the molecule's preferred conformation and can influence its reactivity. nih.govresearchgate.net Conformational analysis of this compound would involve studying the rotation around the C-O bond of the ether linkage.

Computational studies on similar molecules have shown that the tert-butyl group can adopt various conformations to minimize steric strain. nih.govresearchgate.net In the case of this compound, the bulky tert-butyl group will likely orient itself to minimize interaction with the adjacent chloro and methyl groups on the aromatic ring. This preferred conformation can impact the accessibility of nearby reactive sites. The steric hindrance provided by the tert-butoxy group can also be exploited in synthesis to direct reactions to less hindered positions of the molecule. numberanalytics.comacs.org

Molecular Modeling for Understanding Intermolecular Interactions

Molecular modeling techniques can be used to investigate how molecules of this compound interact with each other and with other molecules in solution or in the solid state. These interactions are governed by non-covalent forces such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (if interacting with protic solvents).

The presence of the polar C-Cl and C-O bonds introduces a dipole moment to the molecule, which will influence its intermolecular interactions. The bulky and nonpolar tert-butyl group can participate in hydrophobic interactions and may also affect the packing of molecules in a crystal lattice. Understanding these intermolecular forces is important for predicting physical properties like boiling point, solubility, and crystal structure. For instance, the introduction of a tert-butyl group has been shown to improve the solubility of some aromatic compounds by disrupting crystal packing through π-stacking. nih.gov

Derivatization and Analogues of the 4 Tert Butoxy 3 Chlorotoluene Scaffold

Structural Modifications of the tert-Butoxy (B1229062) Moiety

The tert-butoxy group on the 4-(tert-butoxy)-3-chlorotoluene scaffold primarily functions as a bulky protecting group for the phenolic hydroxyl. ontosight.ai Its principal modification involves cleavage under acidic conditions to unmask the phenol (B47542), which can then undergo further functionalization.

Deprotection to Phenol: The ether linkage of aryl tert-butyl ethers is susceptible to cleavage by strong acids. libretexts.org Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed for this transformation. libretexts.orgorganic-chemistry.org The reaction proceeds via protonation of the ether oxygen, followed by the departure of a stable tert-butyl cation, yielding the corresponding phenol, 3-chloro-4-methylphenol. libretexts.org Milder, more selective methods for cleaving tert-butyl ethers have also been developed, such as using a cerium(III) chloride and sodium iodide system, which can be advantageous when other acid-sensitive groups are present in the molecule. organic-chemistry.orgresearchgate.net Photolytic cleavage in methanol (B129727) has also been reported for substituted aryl tert-butyl ethers, yielding the corresponding phenol as the major product. acs.org

Further Functionalization: Once the phenolic hydroxyl group is revealed, it becomes a nucleophilic site for a variety of subsequent reactions. These include, but are not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form esters.

Alkylation: Introduction of new alkyl or aryl groups to form different ethers.

Silylation: Protection with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) to form silyl (B83357) ethers, which can be useful for subsequent reaction steps where the phenolic proton might interfere. researchgate.net

Analogue Synthesis: Beyond simple deprotection, the tert-butoxy group can be conceptually replaced with other moieties to create structural analogues. For instance, introducing a p-tert-butyl group to aromatic protecting groups has been shown to improve the solubility of certain highly insoluble derivatives in organic solvents, a strategy that could be applied here to modify physical properties. nih.govacs.org

Table 1: Selected Modifications at the tert-Butoxy Position

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Deprotection (Cleavage) | Strong acids (e.g., TFA, HCl) | Phenol (-OH) |

| Deprotection (Cleavage) | CeCl₃·7H₂O / NaI in acetonitrile | Phenol (-OH) |

| Photochemical Cleavage | UV light (254 nm) in Methanol | Phenol (-OH) |

| Acylation (Post-deprotection) | Acyl chloride, Base | Ester (-OC(O)R) |

| Silylation (Post-deprotection) | TBDMSCl, Base | Silyl Ether (-OSi(CH₃)₂C(CH₃)₃) |

Halogen Exchange and Further Functionalization at the Chloro Position

The chloro substituent at the C3 position of the benzene (B151609) ring is a key site for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions and halogen exchange. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems have enabled their effective use as electrophiles. nih.govacs.orgsavemyexams.comresearchgate.net

Halogen Exchange: The conversion of the chloro group to a more reactive bromo or iodo group can facilitate subsequent coupling reactions. nih.govscience.gov The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aromatic systems. wikipedia.org The "aromatic Finkelstein reaction" often requires catalysis by copper(I) salts, sometimes in combination with specific ligands like diamines, to proceed efficiently. wikipedia.org Other catalysts, such as nickel complexes, have also been found to be effective. wikipedia.org These reactions are typically conducted in polar aprotic solvents like DMF or DMSO. wikipedia.orggoogle.com

Cross-Coupling Reactions: The chloro group can be directly used in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.org

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Heck Reaction: Reaction with alkenes.

Carboetherification/Carboamination: Palladium-catalyzed reactions with alkenes can generate various oxygen- or nitrogen-containing heterocycles. nih.gov

These transformations often require specialized ligands that are effective at activating the relatively inert C-Cl bond. nih.gov Nickel-photoredox catalysis represents another modern approach for the functionalization of aryl halides with amines. researchgate.net

Table 2: Representative Functionalizations at the Chloro Position

| Reaction Name | Reagent Type | Resulting Functional Group | Catalyst/Conditions |

|---|---|---|---|

| Aromatic Finkelstein | Sodium Iodide (NaI) | Iodo (-I) | Copper(I) Iodide, Diamine Ligand |

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Aryl (-Ar) | Palladium Catalyst, Base |

| Buchwald-Hartwig | Amine (R₂NH) | Amino (-NR₂) | Palladium Catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | Alkynyl (-C≡CR) | Palladium/Copper Catalysts, Base |

| Hydrodehalogenation | Hydrogen Source | Hydrogen (-H) | Copper Catalyst |

Methyl Group Transformations and Side-Chain Modifications

The methyl group at the C1 position provides a handle for side-chain elaboration through oxidation or halogenation, converting it into a more versatile functional group. acs.org

Oxidation: The methyl group can be oxidized to different levels.

Aldehyde Formation: Controlled oxidation can yield the corresponding benzaldehyde (B42025) derivative. Reagents like chromyl chloride (in the Etard reaction) or a combination of chromic oxide and acetic anhydride (B1165640) followed by hydrolysis are effective for this transformation. ncert.nic.in Side-chain chlorination followed by hydrolysis also provides a route to the aldehyde. ncert.nic.instackexchange.com

Carboxylic Acid Formation: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or molecular oxygen with specific cobalt and bromide catalysts, will oxidize the methyl group directly to a carboxylic acid. ncert.nic.innih.govorganic-chemistry.orgpearson.com

Halogenation: Free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator, can convert the methyl group into a benzylic bromide. acs.org This benzylic halide is a highly reactive intermediate, susceptible to nucleophilic substitution to introduce a wide range of functionalities, such as alcohols, ethers, amines, and nitriles.

Further Elaboration: Once converted to an aldehyde or carboxylic acid, the side chain can be further modified. For example, an aldehyde can undergo Wittig reactions to form alkenes or be used in aldol (B89426) condensations. ncert.nic.in A carboxylic acid can be converted to an acyl chloride, ester, or amide. pearson.com

Table 3: Transformations of the Methyl Group

| Reaction Type | Reagents | Intermediate/Product Functional Group |

|---|---|---|

| Side-Chain Halogenation | N-Bromosuccinimide (NBS), Initiator | Benzyl Bromide (-CH₂Br) |

| Oxidation to Aldehyde | Chromyl Chloride (CrO₂Cl₂) (Etard Reaction) | Aldehyde (-CHO) |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄), Heat | Carboxylic Acid (-COOH) |

| Hydrolysis of Benzyl Halide | H₂O | Benzyl Alcohol (-CH₂OH) |

| Nucleophilic Substitution | NaCN on Benzyl Halide | Benzyl Nitrile (-CH₂CN) |

Synthesis of Poly-functionalized Aromatic Ethers from this compound

The orthogonal reactivity of the three functional sites on the this compound scaffold allows for the stepwise and controlled synthesis of highly substituted, poly-functionalized aromatic ethers. nih.govoregonstate.edupressbooks.pub A synthetic plan can be devised where each site is modified in a specific sequence, leveraging the distinct reaction conditions required for each transformation.

For example, a synthetic route could begin with a palladium-catalyzed Suzuki coupling at the chloro position to install a new aryl group. researchgate.net Following this, the methyl group could be oxidized to a carboxylic acid using a strong oxidant. organic-chemistry.org Finally, the tert-butoxy group could be cleaved under acidic conditions to reveal the phenol without affecting the newly installed groups. organic-chemistry.org This phenol could then be used in a subsequent reaction, such as an etherification or esterification.

An alternative strategy might involve an initial hydroxymethylation reaction. Formaldehyde, in the presence of an acid catalyst, can react with the aromatic ring to introduce a hydroxymethyl group (-CH₂OH). wikipedia.org The sequence of these transformations is critical, as the electronic properties of the substituents can influence the reactivity of the remaining sites. pressbooks.pub The ability to perform these modifications selectively makes this compound a valuable starting material for building complex molecular architectures with precise regiochemical control. oregonstate.edu

Future Research Directions and Emerging Trends in the Chemistry of 4 Tert Butoxy 3 Chlorotoluene

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of aryl tert-butyl ethers often involves methods that can be resource-intensive and generate significant waste. Future research is increasingly focused on developing novel and more sustainable synthetic pathways that align with the principles of green chemistry.

Key Research Thrusts:

Greener Alkylating Agents and Solvents: Current methods for preparing similar compounds like 4-tert-butoxy-chlorobenzene may utilize sulfuric acid and organic solvents such as benzene (B151609) or toluene (B28343). curiaglobal.comgoogle.com Future pathways will likely prioritize the use of more environmentally friendly alkylating agents and alternative solvents to minimize hazardous waste.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. nih.gov Research into biocatalytic methods, such as using lipases or other hydrolases for the etherification of phenolic compounds, could offer a highly selective and sustainable route to 4-(tert-Butoxy)-3-chlorotoluene. nih.govresearchgate.net This approach can lead to high yields under mild reaction conditions. nih.gov

Atom Economy: Novel synthetic routes will aim to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This reduces the formation of byproducts and simplifies purification processes.

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation is being explored to accelerate reaction times and improve energy efficiency in the synthesis of complex organic molecules. researchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Catalysts | Strong mineral acids (e.g., H₂SO₄) curiaglobal.comgoogle.com | Biocatalysts (e.g., lipases), heterogeneous catalysts nih.govnih.gov |

| Solvents | Volatile organic compounds (e.g., Benzene, Toluene) curiaglobal.com | Greener solvents (e.g., water, ionic liquids), solvent-free conditions researchgate.netrsc.org |

| Energy Input | Conventional heating | Microwave irradiation, ultrasound researchgate.net |

| Byproducts | Often significant, requiring extensive purification | Minimized through high atom economy and selectivity |

| Safety | Use of corrosive and hazardous reagents | Milder reaction conditions, less hazardous materials |

Development of Advanced Catalytic Systems for Transformations

As a substituted halotoluene, this compound is an ideal substrate for a variety of cross-coupling reactions to form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The development of advanced catalytic systems is crucial for enhancing the efficiency and scope of these transformations.

Palladium-Based Catalysts: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, are fundamental in modern organic synthesis. acs.org Future research will focus on creating more active and stable palladium catalysts that can effectively activate the C-Cl bond, which is typically less reactive than C-Br or C-I bonds. beilstein-journals.orgmit.edunih.gov The development of bulky, electron-donating phosphine (B1218219) ligands, such as Xantphos and biaryl phosphines, has been shown to promote difficult C-O and C-N bond formations and will continue to be an area of intense investigation. beilstein-journals.orgmit.edunih.gov The use of palladium nanoparticles as recyclable heterogeneous catalysts also represents a sustainable approach. rsc.org

Nickel-Based Catalysts: Nickel catalysts are emerging as a cost-effective and powerful alternative to palladium for cross-coupling reactions. acs.org They have shown significant promise in the coupling of aryl chlorides with various partners, including other aryl chlorides and alkyl chlorides. rsc.orgacs.orgnih.govdicp.ac.cnacs.org Research will likely explore the application of novel nickel-ligand systems for the selective transformation of this compound, taking advantage of nickel's unique reactivity.

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) avoids the cost and potential toxicity associated with metal catalysts. Future work may involve designing organocatalysts for specific transformations of this compound, contributing to greener synthetic processes.

Table 2: Advanced Catalytic Systems for Transformations

| Catalyst Type | Reaction | Potential Advantages |

| Palladium-Ligand Systems (e.g., Pd/Xantphos, Pd/Biaryl Phosphines) | Suzuki, Heck, Buchwald-Hartwig (C-C, C-N, C-O coupling) acs.orgbeilstein-journals.orgmit.edunih.gov | High efficiency, broad substrate scope, mild reaction conditions. |

| Nickel-Ligand Systems (e.g., Ni/PyBCamCN, Ni/bipy) | Cross-electrophile coupling, Suzuki-type reactions acs.orgnih.govdicp.ac.cn | Lower cost, unique reactivity with aryl chlorides. |

| Heterogeneous Catalysts (e.g., Pd Nanoparticles) | C-O bond formation, hydrogenation rsc.org | Recyclability, ease of separation, process sustainability. |

| Organocatalysts | Various (e.g., acylation, alkylation) | Metal-free, reduced toxicity, environmentally benign. |

Integration with Flow Chemistry and Automated Synthesis Technologies

The shift from traditional batch processing to continuous flow chemistry and the use of automated synthesis platforms are revolutionizing the pharmaceutical and fine chemical industries. curiaglobal.comchemicalindustryjournal.co.ukdrreddys.com These technologies offer significant advantages for the synthesis and application of intermediates like this compound.

Flow Chemistry: Performing reactions in a continuous flow system allows for precise control over parameters like temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. mdpi.com For potentially exothermic or hazardous reactions, flow chemistry minimizes risks by reducing the volume of reactive material at any given moment. curiaglobal.com The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a key application where flow chemistry can streamline multi-step processes. chemicalindustryjournal.co.ukdrreddys.commdpi.com

Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of new reactions and molecules. nih.govsigmaaldrich.comoxfordglobal.com By integrating synthesis, purification, and analysis, these systems can rapidly screen different catalysts, reagents, and conditions. nih.govresearchgate.net Applying this technology to the transformations of this compound would enable high-throughput experimentation to quickly identify optimal pathways for creating new derivatives for medicinal chemistry programs. nih.gov

Advanced Mechanistic and Kinetic Studies for Reaction Optimization

A deep understanding of reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Future research will leverage advanced analytical techniques to gain detailed insights into the synthesis and transformations of this compound.

In-Situ Reaction Monitoring: Techniques like Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time monitoring of reacting species. oxinst.com This provides a continuous stream of data on reaction progress, enabling the rapid determination of kinetic profiles. nih.govacs.org This approach, often termed Reaction Progress Kinetic Analysis (RPKA), can elucidate complex reaction networks and catalyst behavior under synthetically relevant conditions without the need for numerous, isolated experiments. prnewswire.com

Computational Modeling: Computational fluid dynamics (CFD) and density functional theory (DFT) calculations are becoming invaluable tools. CFD can be used to model and optimize reactor design and conditions in flow chemistry, reducing the need for extensive experimentation. rsc.org DFT calculations can help elucidate reaction mechanisms, predict the stability of intermediates, and guide the design of new, more effective catalysts. nih.gov For instance, studies on the esterification of phenolic compounds have used kinetic data to propose mechanisms and determine thermodynamic parameters, leading to a more controlled and efficient process. researchgate.net

By combining these advanced experimental and computational methods, researchers can achieve a comprehensive understanding of the factors governing the reactivity of this compound, paving the way for more efficient, robust, and scalable chemical manufacturing.

Q & A

Q. Optimization Strategies :

- Temperature : Maintain 0–5°C during alkylation to minimize side reactions (e.g., polyalkylation) .

- Solvent choice : Use polar aprotic solvents (e.g., dichloromethane) to enhance electrophilic reactivity .

- Work-up : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials .

Q. Table 1: Example Synthetic Conditions

| Method | Reagents/Conditions | Yield (Reference) |

|---|---|---|

| Friedel-Crafts | AlCl₃, tert-butyl chloride, 0°C | ~75% (extrapolated from ) |

| Nucleophilic Substitution | KOtBu, DMF, 80°C | ~60% (analogous to ) |

Basic: How can this compound be characterized using spectroscopic methods?

Q. Methodological Answer :

- NMR :

- ¹H NMR : Look for tert-butyl singlet (~1.3 ppm), aromatic protons (6.5–7.5 ppm), and methyl group (~2.3 ppm). Splitting patterns confirm substitution positions .

- ¹³C NMR : tert-butyl carbons (~29 ppm for CH₃, ~68 ppm for quaternary C), aromatic carbons (110–150 ppm) .

- GC-MS : Use a non-polar column (e.g., DB-5) to separate impurities. The molecular ion ([M]⁺) should appear at m/z 214 (C₁₁H₁₅ClO) .

- IR : Confirm ether linkage (C-O stretch ~1100 cm⁻¹) and absence of hydroxyl groups (no broad peak ~3200 cm⁻¹) .

Basic: What are the stability considerations for this compound under different storage conditions?

Q. Methodological Answer :

- Storage : Store in amber vials at room temperature (RT) under inert gas (N₂ or Ar) to prevent hydrolysis of the tert-butoxy group .

- Solubility : Soluble in dichloromethane, toluene, and acetonitrile. Avoid prolonged exposure to moisture or acidic conditions to prevent decomposition .

- Degradation Signs : Cloudiness or precipitate formation indicates hydrolysis to 3-chloro-4-hydroxytoluene. Monitor via TLC (silica, hexane:EtOAc 8:2) .

Advanced: How can regioselectivity challenges be addressed during synthesis?

Methodological Answer :

Regioselectivity is influenced by steric and electronic factors:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to block undesired substitution sites. Deprotect after alkylation .

- Catalyst Tuning : Use bulky ligands (e.g., P(t-Bu)₃) in Pd-catalyzed cross-coupling to favor para-substitution .

- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions via controlled heating (e.g., 100°C, 30 min) .

Advanced: What analytical techniques resolve impurities from byproducts?

Q. Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) at 1 mL/min. Detect impurities with UV-Vis (254 nm) .

- Preparative TLC : Isolate minor byproducts using silica plates and hexane:EtOAc (7:3). Compare Rf values with standards .

- Mass Spectrometry Imaging (MSI) : Map spatial distribution of impurities in crude mixtures to identify structural motifs .

Q. Table 2: Common Byproducts and Resolutions

| Byproduct | Source | Resolution Technique |

|---|---|---|

| 3-Chloro-4-hydroxytoluene | Hydrolysis | Anhydrous work-up |

| Di-tert-butyl ether | Over-alkylation | Fractional distillation |

Advanced: What strategies ensure scalability while maintaining purity?

Q. Methodological Answer :

- Continuous Flow Reactors : Improve mixing and heat transfer for reproducible yields (>80%) at gram-scale .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

- Crystallization : Optimize solvent pairs (e.g., hexane/ethanol) to recover high-purity crystals (>98%) .

Advanced: How does the tert-butoxy group influence reactivity in downstream modifications?

Q. Methodological Answer :

- Steric Shielding : The bulky tert-butoxy group hinders electrophilic attack at the para position, directing reactions to meta or ortho sites .

- Acid Sensitivity : The group is cleaved under strong acidic conditions (e.g., HCl/MeOH), enabling deprotection for functionalization .

- Thermal Stability : Decomposes above 200°C, limiting high-temperature applications but useful in controlled pyrolysis studies .

Advanced: How can computational modeling predict physicochemical properties?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian09 to optimize geometry and calculate dipole moments (e.g., ~2.1 D) and HOMO-LUMO gaps (~5.3 eV) .

- Molecular Dynamics (MD) : Simulate solubility parameters in toluene (Hildebrand ~18 MPa¹/²) to guide solvent selection .

- QSPR Models : Correlate logP (predicted ~3.2) with experimental partition coefficients for bioavailability studies .

Advanced: How to interpret conflicting spectroscopic data?

Q. Methodological Answer :

- Cross-Validation : Compare NMR (DEPT for quaternary carbons) with IR (functional groups) and HRMS (exact mass) .

- Variable Temperature NMR : Resolve overlapping signals by analyzing shifts at −40°C (slower rotation of tert-butyl group) .

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments (e.g., tert-butyl-d₉ for unambiguous ¹H NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.